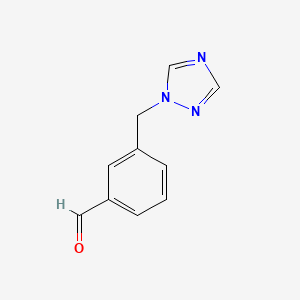

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Descripción general

Descripción

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is an organic compound with the molecular formula C10H9N3O It features a benzaldehyde moiety substituted with a 1H-1,2,4-triazol-1-ylmethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde typically involves the following steps:

Starting Materials: Benzaldehyde and 1H-1,2,4-triazole.

Reaction: The benzaldehyde is reacted with 1H-1,2,4-triazole in the presence of a base such as potassium carbonate.

Solvent: Common solvents used include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.

Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid.

Reduction: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is in the development of antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, modifications to the triazole ring can enhance its efficacy against specific pathogens, making it a candidate for further drug development .

Anticancer Research

Research indicates that compounds containing the triazole moiety can inhibit cancer cell proliferation. This compound has been investigated for its potential to induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Enzyme Inhibition

This compound has also been studied for its ability to inhibit various enzymes, particularly those involved in metabolic pathways related to disease states. For example, it has shown promise as an inhibitor of certain kinases that are overactive in cancer cells .

Agricultural Science

Pesticide Development

In agricultural applications, this compound is being explored as a potential pesticide. Its structural features allow it to interact with biological systems of pests effectively. Research has focused on synthesizing derivatives that improve bioactivity against common agricultural pests while minimizing toxicity to non-target organisms .

Plant Growth Regulation

The compound has also been evaluated for its effects on plant growth and development. Some studies suggest that it may act as a growth regulator, influencing processes such as seed germination and root development . This application could be particularly beneficial in enhancing crop yields.

Materials Science

Synthesis of Novel Materials

In materials science, this compound is being utilized in the synthesis of novel polymers and nanomaterials. Its ability to form coordination complexes with metals can lead to the development of materials with unique electronic and optical properties .

Sensors and Detection Systems

The compound's chemical properties make it suitable for use in sensor technology. Research is ongoing into its application as a sensing agent for detecting various analytes due to its selective binding capabilities .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Efficacy of Triazole Derivatives | Medicinal Chemistry | Demonstrated significant activity against Gram-positive bacteria. |

| Apoptotic Effects on Cancer Cells | Cancer Research | Induced apoptosis via mitochondrial pathways in breast cancer cells. |

| Development of Eco-Friendly Pesticides | Agricultural Science | Showed effective pest control with low environmental impact. |

| Synthesis of Triazole-Based Polymers | Materials Science | Created materials with enhanced thermal stability and conductivity. |

Mecanismo De Acción

The mechanism of action of 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde in biological systems involves its interaction with enzymes and receptors. The triazole ring can bind to metal ions in the active sites of enzymes, inhibiting their activity. This interaction disrupts the normal metabolic processes of pathogens, leading to their death.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1H-1,2,4-Triazol-1-ylmethyl)benzoic acid

- 3-(1H-1,2,4-Triazol-1-ylmethyl)benzyl alcohol

- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde

Uniqueness

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for targeted research and application.

Actividad Biológica

3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This compound contains a triazole ring, which is known for its pharmacological significance. The following sections detail the synthesis, biological evaluations, and potential applications of this compound based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of benzaldehyde derivatives with triazole precursors. Various methods have been reported, including:

- Copper-Catalyzed Reactions : Utilizing copper(I) salts to facilitate the formation of triazole derivatives through click chemistry.

- Solvent-Free Conditions : Some studies have reported successful syntheses under solvent-free conditions, enhancing yield and reducing environmental impact.

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity. A study conducted by Borat et al. demonstrated that derivatives of this compound possess antifungal properties against various strains of Candida spp. and dermatophytes such as Microsporum canis and Trichophyton mentagrophytes. The mechanism involves disrupting the fungal cell wall, leading to cell lysis and death .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies indicated that it inhibits the proliferation of cancer cell lines by inducing apoptosis. Specifically, it has been noted for its effectiveness against chronic myeloid leukemia (CML) cell lines by targeting Bcr-Abl kinase activity. Compounds derived from this structure showed IC50 values in the nanomolar range against various Bcr-Abl mutants .

Enzyme Inhibition

Another important biological activity of this compound is its role as an enzyme inhibitor. For example:

- Xanthine Oxidase Inhibition : A derivative demonstrated mixed-type inhibition with an IC50 value of 0.6 μM, significantly more potent than traditional inhibitors like allopurinol .

Study 1: Antifungal Activity

In a comparative study on antifungal agents, this compound was tested against several fungal strains. The results indicated a minimum inhibitory concentration (MIC) as low as 8 µg/mL against Candida albicans, showcasing its potential as a therapeutic agent in treating fungal infections.

Study 2: Anticancer Activity

A series of derivatives were synthesized and tested against K562 CML cells. The most effective derivative exhibited an IC50 value of 0.36 nM against the wild-type Bcr-Abl and 0.98 nM against the T315I mutant, highlighting its potential in overcoming drug resistance commonly seen in CML treatments .

Data Table: Biological Activities

Propiedades

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c14-6-10-3-1-2-9(4-10)5-13-8-11-7-12-13/h1-4,6-8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVURYHFXBPNCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625202 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876316-30-2 | |

| Record name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876316-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.